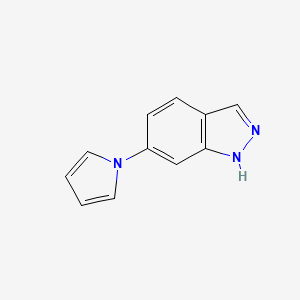

6-(1H-pyrrol-1-yl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyrrol-1-yl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-6-14(5-1)10-4-3-9-8-12-13-11(9)7-10/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXRHJUOVWFNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 6 1h Pyrrol 1 Yl 1h Indazole Derivatives

Positional and Substituent Effects on Biological Activity.nih.govnih.govresearchgate.netmdpi.com

The biological activity of 6-(1H-pyrrol-1-yl)-1H-indazole derivatives is highly sensitive to the placement and nature of substituents on its three main components: the pyrrole (B145914) ring, the indazole nitrogen atoms, and the benzenoid portion of the indazole core.

Modifications to the pyrrole moiety can significantly influence how the molecule interacts with its biological target. The pyrrole ring's substituents can affect binding affinity and selectivity. For instance, in studies on isoxazole (B147169) derivatives featuring a pyrrole C-5 substituent, the pyrrole moiety was observed to form critical hydrogen bond interactions with the main chain carbonyls of specific amino acid residues (Leu353 and Lys354) within the target's binding site. dundee.ac.uk

Introducing substituents, such as halogens, to the pyrrole ring has been noted as a potentially beneficial strategy for enhancing biological activity. mdpi.com In one series of pyrrole derivatives, substitution with two halogens was found to be advantageous for activity against Mycobacterium tuberculosis. mdpi.com Conversely, adding bulky substituents like a methyl group to the pyrrole ring can sometimes lead to higher cross-reactivity with other targets, potentially due to the altered substitution pattern around the C-5 position. dundee.ac.uk

Interactive Table: Effect of Pyrrole Ring Substitution on Biological Activity

{{#each data}} {{/each}}| Compound Class | Pyrrole Substitution | Observed Effect | Reference |

|---|---|---|---|

| {{Compound_Class}} | {{Pyrrole_Substitution}} | {{Observed_Effect}} | {{Reference}} |

The substitution pattern on the indazole nitrogen atoms (N1 and N2) is a critical determinant of biological activity and a significant challenge in synthesis. beilstein-journals.orgresearchgate.net The regioselective alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, with the ratio being highly dependent on reaction conditions. researchgate.net For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-alkylated product, which is often the more thermodynamically stable regioisomer. beilstein-journals.org

Substituents on the benzene (B151609) portion of the indazole scaffold play a pivotal role in modulating potency and selectivity. SAR studies on 1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) indicated that the presence of the 1H-indazole scaffold is essential for inhibition and that substituent groups at both the 4- and 6-positions significantly affect inhibitory activity. nih.gov One of the most potent compounds in this study, with an IC₅₀ value of 5.3 μM, was a 4,6-disubstituted 1H-indazole. nih.gov

Similarly, extensive research on indazole derivatives as inhibitors for various kinases has highlighted the importance of substitution on the benzenoid ring. For fibroblast growth factor receptor 1 (FGFR1), a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed promising inhibitory activity (IC₅₀ = 15.0 nM). nih.gov Further optimization led to a derivative with an N-ethylpiperazine group that demonstrated even greater potency. nih.gov For pan-Pim kinase inhibitors, systematic optimization of a 3-(pyrazin-2-yl)-1H-indazole core revealed that specific substitutions on the benzenoid ring were key to achieving potent activity, with one derivative showing IC₅₀ values of 0.4, 1.1, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov

Interactive Table: Effect of Indazole Benzenoid Ring Substitution on Kinase Inhibition

{{#each data}} {{/each}}| Target Kinase | Indazole Core | Key Substituent(s) | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| {{Target_Kinase}} | {{Indazole_Core}} | {{Key_Substituents}} | {{IC50_nM}} | {{Reference}} |

Conformational Analysis and its Relation to Ligand-Target Interactions.nih.gov

The three-dimensional conformation of 6-(1H-pyrrol-1-yl)-1H-indazole derivatives is fundamental to their interaction with biological targets. Molecular modeling and co-crystal structures provide invaluable insights into the specific binding poses adopted by these ligands. dundee.ac.uknih.gov

Docking models for 1H-indazole derivatives targeting IDO1 suggest that effective inhibition relies on interactions between the ligand and the ferrous ion of the heme group, as well as with key residues in hydrophobic pockets of the enzyme. nih.gov The conformation of the molecule must allow the indazole scaffold to fit within these pockets to ensure inhibitory activity. nih.gov

In the case of isoxazole-based RORγt ligands with a pyrrole substituent, co-crystal structures have shown a common binding pose where the pyrrole moiety establishes a hydrogen bond with the main chain of specific residues in the allosteric binding site. dundee.ac.uk This precise orientation and interaction underscore the importance of the ligand's conformation in achieving high-affinity binding. The thermal stability of the target protein can also be improved by ligand binding, which is an indication of high binding affinity. dundee.ac.uk

Rational Design Principles for Optimizing Compound Potency and Selectivity.nih.govresearchgate.netnih.gov

Rational and structure-guided drug design are powerful strategies for optimizing the potency and selectivity of indazole-based compounds. nih.govnih.gov These approaches utilize computational modeling and an understanding of the target's structure to guide the synthesis of more effective molecules.

One successful strategy involves fragment-based lead discovery (FBLD), which, combined with virtual screening, led to the discovery of 1H-indazole derivatives that bind to the "palm" region of the ubiquitin-specific protease 7 (USP7) catalytic domain. nih.gov Subsequent optimization based on the structure of the ligand-protein complex yielded cell-active molecules with improved properties. nih.gov

Similarly, the structural optimization of quinazoline-based FLT3 inhibitors led to the rational design of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. hanyang.ac.kr By synthesizing a series of benzamide (B126) and phenyl urea (B33335) derivatives with various substituents, researchers identified an inhibitor with potent activity against both wild-type and mutant forms of FLT3, along with high selectivity over a panel of other protein kinases. hanyang.ac.kr This highlights how iterative cycles of design, synthesis, and testing, informed by structural data, can lead to compounds with significantly enhanced potency and selectivity. nih.govnih.gov

Molecular Mechanisms of Action of 6 1h Pyrrol 1 Yl 1h Indazole and Its Analogs

Elucidation of Specific Protein-Ligand Interactions

The therapeutic effects of small molecules like 6-(1H-pyrrol-1-yl)-1H-indazole are contingent upon their specific interactions with protein targets. researchgate.net The binding of these ligands can induce conformational changes in the protein, leading to either activation or inhibition of its function. nih.gov

For instance, the crystal structure analysis of PAD4 inhibitors, which share structural similarities with indazole derivatives, has revealed key polar interactions that are crucial for their activity. nih.gov The binding of these inhibitors can stabilize regions of the protein that are otherwise disordered, creating new interaction surfaces. nih.gov This induced-fit model is a common theme in the interaction of small molecules with their protein targets. nih.gov

Molecular docking studies of various indazole derivatives have further illuminated the nature of these interactions. For example, docking studies with DNA gyrase have shown that indazole analogs can form hydrogen bonds and van der Waals interactions with key amino acid residues in the active site. jmchemsci.com Similarly, docking of 1H-indazole derivatives with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has demonstrated that the 1H-indazole motif interacts with the ferrous ion of the heme group and the hydrophobic pockets of the active site, which is crucial for its inhibitory activity. nih.gov

Modulation of Key Cellular Pathways and Signaling Cascades

The interaction of 6-(1H-pyrrol-1-yl)-1H-indazole and its analogs with their protein targets can lead to the modulation of various cellular pathways and signaling cascades. rsc.org These pathways are often dysregulated in diseases such as cancer, inflammation, and metabolic disorders. nih.govacs.org

Indazole derivatives have been shown to inhibit several protein kinases, which are key regulators of cellular processes like proliferation, survival, and differentiation. google.com For example, certain 1H-indazole derivatives are potent inhibitors of pan-Pim kinases, which are involved in cell cycle progression and apoptosis. nih.gov By inhibiting these kinases, these compounds can arrest the growth of cancer cells. nih.gov

Furthermore, some indazole analogs have been identified as inhibitors of the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptors (FGFRs), both of which are important targets in cancer therapy. nih.gov Inhibition of these receptors can block downstream signaling pathways that promote tumor growth and survival. nih.gov

The immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is another important target of indazole derivatives. researchgate.netbohrium.com IDO1 is involved in tryptophan metabolism and its overexpression in cancer cells leads to an immunosuppressive microenvironment. bohrium.com By inhibiting IDO1, indazole compounds can restore the anti-tumor immune response. researchgate.netbohrium.com A 4,6-substituted-1H-indazole derivative, compound 35, has been identified as a potent dual inhibitor of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism. bohrium.com This dual inhibition may lead to a more effective anti-cancer immunotherapy. bohrium.com

Enzyme Inhibition Kinetics and Binding Affinities (e.g., IC50, Ki)

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). bgc.ac.in The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. bgc.ac.in

A variety of indazole derivatives have been synthesized and evaluated for their inhibitory activity against different enzymes. The table below summarizes the IC50 and Ki values for some of these compounds.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |

| Compound 82a | Pim-1 | 0.4 | - |

| Pim-2 | 1.1 | - | |

| Pim-3 | 0.4 | - | |

| Compound 84 | Pim-1 | - | 0.03 |

| Pim-2 | - | 0.11 | |

| Pim-3 | - | 0.02 | |

| Compound 102 | FGFR1 | 30.2 | - |

| Compound 109 | EGFR T790M | 5.3 | - |

| EGFR | 8.3 | - | |

| Compound 120 | IDO1 | 5300 | - |

| Compound 121 | IDO1 | 720 | - |

| Compound 122 | IDO1 | 770 | - |

| Compound 127 (Entrectinib) | ALK | 12 | - |

| Compound 35 | IDO1 | 740 | - |

| TDO | 2930 | - | |

| Indazole-based thiadiazole derivative 1 | Acetylcholinesterase | 1100 | - |

| Indazole-based thiadiazole derivative 9 | Acetylcholinesterase | 860 | - |

| Indazole-based thiadiazole derivative 14 | Acetylcholinesterase | 920 | - |

| Indazole-based thiadiazole derivative 15 | Acetylcholinesterase | 1240 | - |

| Indazole-based thiadiazole derivative 16 | Acetylcholinesterase | 1200 | - |

Data sourced from multiple studies. nih.govbohrium.comsemanticscholar.org

The kinetic mechanism of inhibition can vary among different compounds. Some inhibitors exhibit competitive inhibition, where they compete with the substrate for the same binding site on the enzyme. libretexts.org In such cases, the inhibition can be overcome by increasing the substrate concentration. libretexts.org Other inhibitors may display non-competitive or uncompetitive inhibition, where they bind to a site other than the active site and their effect cannot be reversed by increasing the substrate concentration. libretexts.org Some inhibitors also show time-dependent inhibition, where the initial binding is followed by a slower conformational change that leads to a more tightly bound complex. acs.org

Receptor Agonism or Antagonism Profiles in In Vitro Systems

In addition to enzyme inhibition, indazole derivatives can also act as agonists or antagonists of various receptors. msdmanuals.com An agonist is a compound that binds to a receptor and activates it, while an antagonist binds to the receptor and blocks its activation by an agonist. msdmanuals.com

For example, certain 1H-indazole derivatives have been identified as potent agonists of the 5-HT2 receptor. nih.gov 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, for instance, is a selective 5-HT2 receptor agonist with an EC50 value of 42.7 nM. nih.gov

Conversely, other indazole analogs act as antagonists. A series of 1-[(imidazolidin-2-yl)imino]-1H-indole analogues, which are structurally related to indazoles, have been shown to be antagonists at α1- and α2-adrenoceptors. researchgate.net Similarly, some indazole derivatives have been developed as antagonists of the retinol-binding protein 4 (RBP4), which is involved in retinol (B82714) transport. nih.gov

The cannabinoid receptor subtype 1 (CB1R) is another target for indazole-related compounds. acs.org Rimonabant-based compounds, which share structural features with indazoles, have been shown to act as either antagonists or inverse agonists of the CB1R. acs.org An inverse agonist not only blocks the action of an agonist but also reduces the basal activity of the receptor. acs.org

Investigation of Downstream Molecular and Cellular Effects

The modulation of protein function by 6-(1H-pyrrol-1-yl)-1H-indazole and its analogs ultimately leads to a variety of downstream molecular and cellular effects. These effects are the manifestation of the initial protein-ligand interaction and the subsequent alteration of signaling pathways.

For instance, the inhibition of Pim kinases by indazole derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov A novel 3-(indol-2-yl) indazole derivative, SMT-A07, has been shown to induce apoptosis in leukemia cells by activating the caspase cascade. nih.gov This includes the cleavage of procaspase-8 and -3, Bid, and PARP, which are key events in the apoptotic pathway. nih.gov

Similarly, the inhibition of EGFR and FGFR by indazole analogs can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells that are dependent on these signaling pathways. nih.gov The IDO1 inhibitor, compound 35, has been shown to decrease the expression of IDO1 in a concentration-dependent manner, which can lead to the restoration of an effective anti-tumor immune response. bohrium.com

Furthermore, some indazole derivatives have been shown to affect the antioxidant status of cells. researchgate.net One study found that 3-(1H-pyrrol-2-yl)-1H-indazole affected the levels of vitamins A, E, and C, as well as the activity of the antioxidant enzyme glutathione peroxidase (GSH-Px). researchgate.net

Identification and Characterization of Biological Targets for 6-(1H-pyrrol-1-yl)-1H-indazole Remain Largely Undefined in Publicly Available Research

Comprehensive searches for specific biological target data for the chemical compound 6-(1H-pyrrol-1-yl)-1H-indazole have yielded limited specific results. While the broader indazole scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, detailed characterization of the specific derivative, 6-(1H-pyrrol-1-yl)-1H-indazole, including its direct biological targets and mechanisms of action, is not extensively documented in the available scientific literature. Methodologies for identifying such targets are well-established, but their specific application to this compound is not detailed.

In Vitro Pharmacological Profiling of 6 1h Pyrrol 1 Yl 1h Indazole

Cell-Based Functional Assays in Disease-Relevant Models

Antiproliferative Activity in Cancer Cell Lines (mechanistic)

No specific studies detailing the antiproliferative activity of 6-(1H-pyrrol-1-yl)-1H-indazole in cancer cell lines were identified. However, the indazole nucleus is a well-established scaffold in the design of anticancer agents. Derivatives of indazole have been shown to exhibit antiproliferative effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. For instance, certain indazole derivatives have demonstrated potent inhibitory activity against a range of cancer cell lines, with IC50 values in the micromolar range. nih.gov The pyrrole (B145914) moiety is also a common feature in biologically active compounds, and its derivatives have been investigated for their anticancer properties.

Anti-Inflammatory Responses in Cellular Assays

Direct evidence of the anti-inflammatory effects of 6-(1H-pyrrol-1-yl)-1H-indazole in cellular assays is currently unavailable. Nevertheless, the indazole core is known to be a key pharmacophore in several anti-inflammatory agents. Studies on various indazole derivatives have demonstrated their ability to inhibit key inflammatory mediators. For example, some indazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.govresearchgate.net Furthermore, indazole derivatives have been reported to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs) in cellular models of inflammation. nih.govresearchgate.net

Antimicrobial Activity against Pathogenic Strains (in vitro)

There is no specific data on the in vitro antimicrobial activity of 6-(1H-pyrrol-1-yl)-1H-indazole against pathogenic strains. Both indazole and pyrrole ring systems are present in various compounds with documented antimicrobial properties. Pyrrole derivatives, for instance, have shown activity against a spectrum of bacteria and fungi, with some compounds exhibiting low micromolar minimum inhibitory concentrations (MICs). researchgate.netresearchgate.net Similarly, certain indazole-containing molecules have been screened for their antibacterial and antifungal potential.

Enzyme Activity Assays and Dose-Response Studies

Specific data from enzyme activity assays and dose-response studies for 6-(1H-pyrrol-1-yl)-1H-indazole are not available. The indazole scaffold has been incorporated into inhibitors of various enzymes. For example, indazole derivatives have been investigated as inhibitors of kinases, which are crucial in cellular signaling and are often dysregulated in diseases like cancer. nih.govnih.gov Dose-response studies on active indazole derivatives have in some cases revealed potent inhibition with low IC50 values. nih.gov

Off-Target Profiling in In Vitro Safety Pharmacology Panels (excluding adverse effects data)

An off-target profile for 6-(1H-pyrrol-1-yl)-1H-indazole from in vitro safety pharmacology panels has not been reported in the literature. Such studies are essential in early drug discovery to identify potential unwanted interactions with a wide range of biological targets, thereby predicting potential liabilities. These panels typically include a broad array of receptors, ion channels, enzymes, and transporters. europeanpharmaceuticalreview.com Without experimental data, the off-target profile of 6-(1H-pyrrol-1-yl)-1H-indazole remains unknown.

Computational and Theoretical Studies of 6 1h Pyrrol 1 Yl 1h Indazole

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 6-(1H-pyrrol-1-yl)-1H-indazole, within the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein. Software such as AutoDock Vina is then utilized to explore possible binding conformations of the ligand within the protein's binding pocket. ijper.org The results are ranked based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. This docking score, along with the analysis of intermolecular interactions like hydrogen bonds and pi-pi stacking, helps validate the ligand's potential binding orientation. ijper.org

For heterocyclic compounds containing pyrrole (B145914) and indazole moieties, docking studies have revealed critical interactions with key amino acid residues in various enzyme active sites. ijper.org For instance, studies on similar pyrrole-based compounds have shown significant interactions with residues such as tyrosine, which can form hydrogen bonds, and phenylalanine, which can engage in hydrophobic interactions. nih.gov The pyrrole and indazole rings in 6-(1H-pyrrol-1-yl)-1H-indazole are expected to form key hydrophobic and aromatic interactions within a protein's binding pocket.

Table 1: Potential Ligand-Protein Interactions for 6-(1H-pyrrol-1-yl)-1H-indazole

| Interaction Type | Potential Interacting Group on Ligand | Potential Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Indazole N-H | Asp, Glu, Ser, Thr |

| Pi-Pi Stacking | Pyrrole ring, Indazole ring | Phe, Tyr, Trp, His |

These interactions are fundamental for the stability of the ligand-protein complex and are a primary focus when designing new inhibitors based on the 6-(1H-pyrrol-1-yl)-1H-indazole scaffold. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Modes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to analyze the physical movements of atoms and molecules in the complex, providing insights into its conformational stability and refining the binding modes suggested by docking.

In a typical MD simulation workflow, the protein-ligand complex obtained from docking is placed in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the trajectory of the complex over a period, often nanoseconds. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand is stably bound. mdpi.com The Root Mean Square Fluctuation (RMSF) plot can also be analyzed to identify flexible regions of the protein upon ligand binding. mdpi.com

Studies on novel inhibitors targeting enzymes have employed MD simulations to confirm the stability of the docked poses. nih.gov For a compound like 6-(1H-pyrrol-1-yl)-1H-indazole, MD simulations would be crucial to verify that the key interactions identified in docking are maintained throughout the simulation, thus confirming a stable binding mode.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netdergipark.org.trnih.gov These calculations provide insights into the electronic structure, reactivity, and stability of compounds like 6-(1H-pyrrol-1-yl)-1H-indazole.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.netdergipark.org.tr EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netdergipark.org.tr

Other global reactivity descriptors such as chemical hardness, softness, and electronegativity can also be calculated to further characterize the molecule's reactivity. researchgate.netdergipark.org.tr These quantum chemical parameters are valuable for understanding reaction mechanisms and for developing Quantitative Structure-Activity Relationship (QSAR) models.

Table 2: Representative Quantum Chemical Parameters for Indazole Derivatives

| Parameter | Description | Typical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |

| Electronegativity (χ) | Tendency to attract electrons | Measures the power of an atom/group to attract electrons |

Note: Specific values would require dedicated DFT calculations for 6-(1H-pyrrol-1-yl)-1H-indazole.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential molecular features responsible for a molecule's biological activity. nih.gov Pharmacophore modeling is a powerful tool in drug design, especially for virtual screening to identify novel active compounds from large chemical databases. dovepress.comnih.gov

A pharmacophore model for 6-(1H-pyrrol-1-yl)-1H-indazole would be constructed by identifying its key chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net This model can be generated either based on the structure of known active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). nih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries. dovepress.comresearchgate.net Molecules from the library that match the pharmacophoric features are identified as "hits." This process significantly narrows down the number of compounds for experimental testing. nih.gov This approach is particularly useful for discovering structurally diverse molecules that retain the necessary features for biological activity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. researchgate.net Various in silico models and software, such as SwissADME and pre-ADMET, are used to predict the ADME profile of a compound like 6-(1H-pyrrol-1-yl)-1H-indazole from its chemical structure. ijper.orgjetir.org

These tools calculate various molecular descriptors and physicochemical properties relevant to pharmacokinetics. Key predicted properties include gastrointestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and interaction with metabolic enzymes like Cytochrome P450s. ijper.orgajol.info For instance, Lipinski's "rule of five" is often used as a preliminary filter to assess the drug-likeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADME Properties for Pyrrole-Benzimidazole Derivatives (as an analogue)

| Property | Predicted Value/Classification | Importance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Oral bioavailability |

| LogP | < 5 | Permeability and solubility |

| H-bond Donors | < 5 | Permeability |

| H-bond Acceptors | < 10 | Permeability |

| Gastrointestinal Absorption | High | Bioavailability after oral administration |

Source: Adapted from studies on similar heterocyclic structures. nih.govrsc.org

Application in Structure-Based and Ligand-Based Drug Design

Computational studies on 6-(1H-pyrrol-1-yl)-1H-indazole are integral to both structure-based and ligand-based drug design strategies.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD approaches are employed. nih.gov Molecular docking of 6-(1H-pyrrol-1-yl)-1H-indazole into the target's active site provides a detailed understanding of its binding mode. nih.gov This information guides the rational design of new analogues with improved potency and selectivity by modifying the scaffold to enhance favorable interactions or introduce new ones. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are used. nih.gov These methods rely on the information from a set of known active molecules. The structure of 6-(1H-pyrrol-1-yl)-1H-indazole can be used alongside other active compounds to develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net These models can then be used to screen databases for new potential inhibitors or to predict the activity of newly designed compounds. nih.gov

The dual applicability of computational methods makes 6-(1H-pyrrol-1-yl)-1H-indazole a versatile scaffold for designing novel therapeutic agents through iterative cycles of in silico design, chemical synthesis, and biological evaluation.

Preclinical Therapeutic Potential and Applications of 6 1h Pyrrol 1 Yl 1h Indazole

Mechanistic Basis for Anti-Cancer Potential

The anti-cancer potential of compounds built on indazole and pyrrole (B145914) frameworks is well-documented. The primary mechanism often involves the modulation of key cellular processes such as signaling pathways controlled by kinases, cell cycle progression, and programmed cell death (apoptosis).

Kinase Inhibition: A prominent anti-cancer strategy for indazole- and pyrrole-containing molecules is the inhibition of protein kinases. rsc.orgsemanticscholar.org These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of these scaffolds have been shown to target various kinases involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. rsc.orgcancertreatmentjournal.com For instance, several approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core and function by inhibiting receptor tyrosine kinases like VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). rsc.orgcancertreatmentjournal.com Similarly, pyrrole-based structures are critical components of kinase inhibitors targeting pathways essential for tumor angiogenesis. cancertreatmentjournal.com The inhibition of these kinases can block downstream signaling, thereby impeding cancer cell proliferation and survival. cancertreatmentjournal.com

Cell Cycle Arrest and Apoptosis Induction: Beyond kinase inhibition, these compounds can exert anti-cancer effects by directly influencing the cell's life cycle. Research on various heterocyclic compounds, including those with structural similarities, demonstrates the ability to induce cell cycle arrest, typically at the G1 or G2/M phase. This halt in proliferation prevents cancer cells from dividing and replicating. Following cell cycle arrest, these compounds can trigger apoptosis. One study on an indazole derivative showed it promoted apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This targeted induction of cell death is a key goal of cancer therapy.

| Compound | Primary Kinase Target(s) | Therapeutic Application Area |

|---|---|---|

| Axitinib rsc.org | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Renal Cell Carcinoma |

| Pazopanib rsc.orgnih.gov | VEGFRs, PDGFRs, FGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Entrectinib nih.gov | TRKA/B/C, ROS1, ALK | NTRK Fusion-Positive Solid Tumors, ROS1-Positive NSCLC |

| CFI-400945 nih.gov | PLK4 | Breast Cancer (Investigational) |

Foundational Role in Anti-Inflammatory Research

The indazole and pyrrole moieties are fundamental structures in the development of novel anti-inflammatory agents. Research has focused on their ability to inhibit key enzymes and modulate signaling pathways involved in the inflammatory response.

Lipoxygenase and Cyclooxygenase Inhibition: A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX). nih.govnih.gov These enzymes are responsible for producing pro-inflammatory mediators such as leukotrienes and prostaglandins. A recent study specifically developed a series of N-substituted pyrroles conjugated with 5- or 6-indazole moieties as lipoxygenase inhibitors. nih.gov One of the lead compounds from this series, which bears a structural resemblance to 6-(1H-pyrrol-1-yl)-1H-indazole, demonstrated a significant soybean lipoxygenase inhibitory activity with an IC50 value of 22 μM and was found to reduce carrageenan-induced paw edema in vivo by 52.6%. nih.gov Furthermore, studies on indazole and its derivatives have shown a concentration-dependent inhibition of COX-2. nih.govresearchgate.net

Pathway Modulation: The anti-inflammatory effects also stem from the modulation of inflammatory pathways and the reduction of pro-inflammatory cytokines. nih.gov Research has shown that indazole derivatives can inhibit the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govresearchgate.net They also exhibit free-radical scavenging activity, which helps to mitigate the oxidative stress associated with inflammation. nih.gov By targeting these multiple facets of the inflammatory cascade, compounds based on the indazole-pyrrole structure serve as promising leads for new anti-inflammatory therapies. nih.gov

| Compound | COX-2 Inhibition (IC50) | Max Inhibition of TNF-α (at 250 µM) |

|---|---|---|

| Indazole | 23.42 µM | 45% |

| 5-Aminoindazole | 12.32 µM | 62% |

| 6-Nitroindazole | 19.22 µM | 58% |

| Celecoxib (Reference) | 5.10 µM | Not Reported |

Broad-Spectrum Antimicrobial Research Applications

The combination of indazole and pyrrole rings into a single molecule is of significant interest for antimicrobial research, as both individual scaffolds are known to be effective against a wide range of pathogens. nih.gov

Antibacterial and Antifungal Mechanisms: Pyrrole derivatives have been extensively studied for their antimicrobial properties and are found in some natural antibiotics. nih.govfarmaceut.org They can exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. farmaceut.orgnih.gov Similarly, the indazole scaffold is a key component in compounds showing potent antibacterial and antifungal activity. nih.gov For example, derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. banglajol.info The proposed mechanisms of action include the inhibition of essential bacterial enzymes responsible for processes like DNA replication or cell wall synthesis. nih.gov

Antiviral Mechanisms: While less common, certain pyrrole-containing natural products, such as pyrrolamides, have demonstrated antiviral effects, which are attributed to their ability to bind to specific DNA sequences. nih.gov The broad biological activity of the indazole scaffold also extends to anti-HIV properties, suggesting that hybrid molecules could be explored for their potential to inhibit viral replication or entry into host cells. nih.gov

| Scaffold Type | Example Compound Class | Reported Activity | Reference |

|---|---|---|---|

| Pyrrole | 2-Aminopyrrole-3-carbonitriles | Potent activity against E. coli | nih.gov |

| Pyrrole | Pyrrolamides | Antibacterial, antiviral, and antitumor effects | nih.gov |

| Indazole | Indazole Derivatives | Activity against E. faecalis, S. aureus, and S. epidermidis | nih.gov |

| Indazole | 6-Bromo-1H-indazole Analogs | Moderate to good inhibition of bacterial and fungal strains | banglajol.info |

Potential as Biochemical Probes and Tool Compounds for Pathway Elucidation

Due to their high specificity for biological targets, molecules like 6-(1H-pyrrol-1-yl)-1H-indazole hold significant potential as biochemical probes or tool compounds. These tools are invaluable in basic research for dissecting and understanding complex cellular pathways.

The extensive development of indazole derivatives as potent and selective kinase inhibitors is a prime example of their use as tool compounds. semanticscholar.orgnih.gov By inhibiting a specific kinase within a signaling cascade, a researcher can observe the downstream consequences, thereby elucidating the precise function and role of that kinase in processes like cell proliferation, differentiation, or apoptosis. For instance, a highly selective inhibitor can be used to validate a particular kinase as a potential drug target in a specific disease model. The pyrrole moiety also contributes to the binding and selectivity of kinase inhibitors. cancertreatmentjournal.com The defined structure of 6-(1H-pyrrol-1-yl)-1H-indazole makes it an attractive candidate for development into a specific probe, potentially for a particular kinase or another enzyme, allowing for the detailed study of its biological function in both healthy and diseased states.

Conclusion and Future Research Directions

Summary of Current Research on 6-(1H-pyrrol-1-yl)-1H-indazole

Research on the specific molecule 6-(1H-pyrrol-1-yl)-1H-indazole is primarily centered on its synthesis. An efficient one-pot method has been developed for the synthesis of 6-pyrrolyl-N-alkyl-indazoles. This process involves the reductive coupling of N-alkyl-6-nitroindazoles with 2,5-hexadione, providing a direct route to this heterocyclic system. researchgate.net This synthetic accessibility is a crucial first step for any further investigation into the compound's properties.

While direct biological studies on 6-(1H-pyrrol-1-yl)-1H-indazole are not extensively reported, the parent indazole scaffold is well-established for its wide range of pharmacological activities. Indazole derivatives are known to possess antitumor, anti-inflammatory, antibacterial, and anti-HIV properties. nih.govnih.gov Several indazole-containing drugs are clinically approved, including kinase inhibitors like Axitinib and Entrectinib, which are used in cancer therapy. researchgate.netmdpi.com The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment for kinases. mdpi.com This broad bioactivity of the indazole core provides a strong rationale for investigating the therapeutic potential of its pyrrole-substituted derivatives.

Unexplored Avenues in Synthetic Chemistry for Novel Derivatives

While a one-pot synthesis for the 6-(1H-pyrrol-1-yl)-1H-indazole scaffold exists, significant opportunities remain for developing novel derivatives through unexplored synthetic routes. Future work could focus on diversifying the core structure to build a library of related compounds for structure-activity relationship (SAR) studies.

Key unexplored avenues include:

Alternative Indazole Ring Formations: Moving beyond the reductive cyclization of nitro-aromatics, other methods like intramolecular C-H amination of arylhydrazones could be explored. nih.gov These reactions, which can be performed under metal-free conditions, offer an environmentally benign alternative. nih.gov

Pyrrole (B145914) Ring Annulation: The existing synthesis utilizes 2,5-hexadione. Employing a variety of substituted 1,4-dicarbonyl compounds in the Paal-Knorr synthesis step would allow for the introduction of diverse substituents onto the pyrrole ring, modulating the compound's steric and electronic properties.

Post-Synthesis Derivatization: The synthesized 6-(1H-pyrrol-1-yl)-1H-indazole can serve as a platform for further functionalization. Regioselective N-alkylation of the indazole nitrogen atoms is a well-established strategy to create isomeric products with potentially distinct biological activities. nih.gov Furthermore, methods for direct C3-functionalization of the indazole ring, though less common, could be adapted to introduce additional pharmacophoric groups. pnrjournal.com

Table 1: Potential Synthetic Strategies for Novel Derivatives

| Strategy | Target Moiety | Reagents/Methods to Explore | Potential Outcome |

| Alternative Cyclization | Indazole Core | Intramolecular C-H amination of arylhydrazones with oxidants like PIFA. nih.gov | Improved yields, milder conditions, different substitution patterns. |

| Pyrrole Modification | Pyrrole Ring | Substituted 1,4-dicarbonyls in Paal-Knorr type reaction. | Introduction of diverse substituents on the pyrrole moiety. |

| N-Alkylation | Indazole N1/N2 | Alkyl halides with bases (e.g., NaH in THF) for N1 selectivity; Mitsunobu conditions for N2 preference. nih.gov | Generation of N1 and N2 alkylated regioisomers for SAR studies. |

| C-H Functionalization | Indazole C3 | Copper-catalyzed C3-allylation of N-protected indazoles. pnrjournal.com | Introduction of functional groups at the C3 position for new binding interactions. |

Advanced Mechanistic Investigations and Target Validation

A deeper understanding of the reaction mechanisms and biological targets of 6-(1H-pyrrol-1-yl)-1H-indazole is essential for its development. Advanced mechanistic studies can lead to improved synthetic protocols, while target validation can elucidate its therapeutic potential.

Future research should include:

Mechanistic Elucidation: The reductive coupling synthesis should be investigated using techniques such as in-situ reaction monitoring by NMR and kinetic studies. Computational methods, specifically Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, identify transition states, and explain observed regioselectivity, similar to studies performed on other indazole syntheses. pnrjournal.comnih.gov

Target Identification and Validation: Given the prevalence of indazoles as kinase inhibitors, a primary step would be to screen 6-(1H-pyrrol-1-yl)-1H-indazole against a broad panel of human kinases. researchgate.net Hits from this screening can be validated through enzymatic assays to determine inhibitory concentrations (IC50 values). Molecular docking studies can then be used to predict the binding mode of the compound within the kinase active site, particularly its interaction with the hinge region. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the drug discovery cycle. acs.org These technologies can be applied to optimize the synthesis and design of novel derivatives based on the 6-(1H-pyrrol-1-yl)-1H-indazole scaffold.

Key applications include:

Synthesis Optimization: ML algorithms can optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for the synthesis of the core scaffold and its derivatives. By learning from experimental data, these models can predict the conditions that will maximize yield and purity, reducing the number of experiments required. technologynetworks.compreprints.org

Retrosynthetic Planning: AI-powered tools for computer-assisted synthesis planning (CASP) can propose novel and efficient synthetic routes to target derivatives that may not be obvious to human chemists. iscientific.org

De Novo Design and Property Prediction: Generative AI models can design novel derivatives of 6-(1H-pyrrol-1-yl)-1H-indazole in silico. These models can be trained to optimize for multiple parameters simultaneously, such as high predicted binding affinity to a specific biological target (e.g., a kinase) and favorable ADME (absorption, distribution, metabolism, and excretion) properties, thereby guiding synthetic efforts toward compounds with a higher probability of success. researchgate.net

Table 2: Applications of AI/ML in the Optimization of Indazole-Pyrrole Scaffolds

| Application Area | AI/ML Tool/Technique | Objective |

| Synthesis | Bayesian Optimization, Neural Networks | Predict optimal reaction conditions to maximize yield and minimize byproducts. preprints.org |

| Route Design | Retrosynthesis Prediction Algorithms | Identify novel, efficient, and cost-effective synthetic pathways to target molecules. iscientific.org |

| Compound Design | Generative Models (e.g., GANs, VAEs) | Design new derivatives with desired biological activity profiles. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict biological activity, toxicity, and pharmacokinetic properties of virtual compounds before synthesis. |

Challenges and Opportunities in Translational Research for Indazole-Pyrrole Scaffolds

Translating a promising chemical scaffold from the laboratory to a clinical candidate is a complex process fraught with challenges. However, the unique properties of the indazole-pyrrole scaffold present significant opportunities.

Opportunities: The primary opportunity lies in the scaffold's potential as a kinase inhibitor for applications in oncology and inflammatory diseases. nih.gov The development of a novel indazole-based inhibitor could lead to therapies that overcome existing resistance mechanisms or offer an improved safety profile compared to current treatments.

Challenges:

Synthetic Scalability and CMC: A significant hurdle is developing a synthetic route that is not only efficient but also scalable and cost-effective for large-scale production. Detailed Chemistry, Manufacturing, and Controls (CMC) data must be generated to meet regulatory standards. cytivalifesciences.com

Pharmacokinetics and Drug-likeness: Small molecule kinase inhibitors often face challenges with suboptimal pharmacokinetic profiles, including poor solubility or rapid metabolism. nih.gov Extensive optimization of the scaffold will be needed to ensure it has the properties required for an effective drug.

Acquired Resistance: A major challenge in targeted cancer therapy is the development of drug resistance, often through mutations in the target kinase. nih.govmdpi.com Preclinical studies would need to investigate the potential for resistance to 6-(1H-pyrrol-1-yl)-1H-indazole derivatives and ideally design compounds that are active against known resistant mutants.

Preclinical to Clinical Translation: A frequent cause of failure in drug repurposing and development is the disconnect between drug concentrations used in preclinical in vitro studies and the achievable effective exposure in patients. nih.gov Careful design of preclinical experiments that accurately model the clinical setting is crucial for successful translation. cytivalifesciences.com

Overcoming these challenges will require a multidisciplinary approach, integrating advanced synthesis, computational chemistry, and robust biological and pharmacological evaluation to unlock the full therapeutic potential of the indazole-pyrrole scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(1H-pyrrol-1-yl)-1H-indazole, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyrrole to the indazole core. Key steps include:

- Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching substituents to the indazole scaffold .

- Temperature control (e.g., 60–120°C) and solvent selection (e.g., toluene or DMF) to enhance yield .

- Characterization via /-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the molecular structure of 6-(1H-pyrrol-1-yl)-1H-indazole validated experimentally?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement to resolve bond lengths and angles .

- Spectroscopic analysis : NMR spectroscopy identifies proton environments, while IR spectroscopy confirms functional groups (e.g., N-H stretches in pyrrole) .

Q. What are the key physicochemical properties influencing its reactivity in medicinal chemistry applications?

- Methodological Answer :

- Lipophilicity : Calculated via logP values (e.g., using HPLC or computational tools like Molinspiration) to predict membrane permeability .

- Solubility : Assessed through shake-flask methods in buffers (pH 1–7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 6-(1H-pyrrol-1-yl)-1H-indazole analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at position 4 to modulate electronic effects, as seen in related indazole derivatives .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding with pyrrole nitrogen) .

- In vitro assays : Test analogs against target enzymes (e.g., PI3K) to correlate substituent effects with inhibitory potency .

Q. How can researchers resolve contradictions in reported bioactivity data for indazole derivatives?

- Methodological Answer :

- Comparative SAR analysis : Cross-reference studies on analogs (e.g., 5-(2-methoxyethoxy)-1H-indazole vs. 6-substituted derivatives) to isolate substituent-specific effects .

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Meta-analysis : Aggregate data from PubMed/Scopus using keywords like "indazole derivatives + bioactivity" to identify consensus trends .

Q. What advanced analytical techniques are suitable for tracking 6-(1H-pyrrol-1-yl)-1H-indazole metabolism in vivo?

- Methodological Answer :

- Radiolabeling : Synthesize -labeled analogs (e.g., via nucleophilic substitution) for PET/CT imaging to monitor biodistribution .

- Metabolite profiling : Use LC-MS/MS with collision-induced dissociation (CID) to identify phase I/II metabolites in plasma and brain homogenates .

Q. How can computational methods predict the binding mode of 6-(1H-pyrrol-1-yl)-1H-indazole to therapeutic targets?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina to dock the compound into PI3K’s ATP-binding pocket, prioritizing poses with favorable ΔG values .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor interactions (e.g., hydrophobic contacts with pyrrole) .

Q. What strategies mitigate challenges in crystallizing 6-(1H-pyrrol-1-yl)-1H-indazole for structural studies?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with PEG-based precipitants to optimize crystal growth .

- Cryoprotection : Soak crystals in glycerol-containing solutions (20–30% v/v) before flash-freezing in liquid nitrogen .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters for 6-(1H-Pyrrol-1-yl)-1H-Indazole

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)/TBHP | +35% | |

| Solvent | Dry toluene | +20% | |

| Temperature | 120°C | +15% |

Table 2 : Comparative Bioactivity of Indazole Derivatives

| Compound | Target | IC (nM) | Key Substituent | Reference |

|---|---|---|---|---|

| 6-(1H-Pyrrol-1-yl)-1H-indazole | PI3Kγ | 48 ± 3.2 | Pyrrole | |

| 5-(2-Methoxyethoxy)-1H-indazole | COX-2 | 12 ± 1.5 | Methoxyethyl | |

| 3-CF-4-Cl-1H-indazole | EGFR | 89 ± 6.7 | Trifluoromethyl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.